molecular formula C8H11BrN2O2 B15057289 Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate

Cat. No.: B15057289
M. Wt: 247.09 g/mol
InChI Key: NUHBMXXPDCIHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring and a methyl ester group attached to the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate is unique due to the presence of both the bromine atom and the butanoate chain, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 4-(5-bromopyrazol-1-yl)butanoate

InChI

InChI=1S/C8H11BrN2O2/c1-13-8(12)3-2-6-11-7(9)4-5-10-11/h4-5H,2-3,6H2,1H3

InChI Key

NUHBMXXPDCIHKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C(=CC=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.